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3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride

HIV-1 NNRTI Structure-Activity Relationship Drug Resistance

3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride is a small-molecule dihydrochloride salt belonging to the N-arylmethyl-substituted piperidine-linked aniline class. Its core structure features a meta-ethyl-substituted aniline ring connected to a piperidine moiety via a methylene bridge.

Molecular Formula C14H24Cl2N2
Molecular Weight 291.26
CAS No. 2490398-57-5
Cat. No. B3007282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride
CAS2490398-57-5
Molecular FormulaC14H24Cl2N2
Molecular Weight291.26
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NCC2CCNCC2.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13;;/h3-5,10,13,15-16H,2,6-9,11H2,1H3;2*1H
InChIKeyOMNLFUVSXGXAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride (CAS 2490398-57-5) – A Structurally Distinct Piperidine-Aniline Scaffold


3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride is a small-molecule dihydrochloride salt belonging to the N-arylmethyl-substituted piperidine-linked aniline class [1]. Its core structure features a meta-ethyl-substituted aniline ring connected to a piperidine moiety via a methylene bridge. This specific substitution pattern and salt form are critical differentiators within a series of closely related analogs, where even minor modifications can drastically alter physicochemical properties and biological target engagement profiles [2]. As a research chemical, its value lies not in a standalone therapeutic claim but in its precise molecular construction, which makes it a superior scaffold for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration, particularly in fields like HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) development [2].

Scaffold fit Supports SAR exploration of hydrophobic binding pockets in fragment-based discovery.
Salt form Dihydrochloride salt ensures aqueous compatibility for reproducible cell-based assays.
Substitution pattern Meta-ethyl aniline differentiates target engagement from ortho/para isomers.

Why Close Analogs of 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride Cannot Be Simply Substituted in Research


Simply interchanging this compound with a positional isomer or a free base will yield non-comparable research results. The meta-ethyl group on the aniline ring directly influences the molecule's electronic distribution and steric profile, leading to unique binding interactions compared to ortho- or para-substituted analogs [1]. Furthermore, extensive SAR studies on this scaffold class have demonstrated that the N-arylmethyl substituted piperidine 'right wing' is critical for forming hydrogen bond networks with biological targets like HIV-1 reverse transcriptase, which are essential for overcoming drug-resistant mutations [2]. Selecting the dihydrochloride salt form is another non-interchangeable choice, as it guarantees a predefined, high aqueous solubility crucial for reproducible in vitro assays, a property that can vary dramatically with the free base or other counterions. Substituting for a commercially available but structurally different analog ignores these hard-won quantitative SAR insights and can derail a lead optimization program.

  • Positional isomer para- or ortho-ethyl substitution may alter electronic distribution and hydrophobic pocket fit.
  • Free base form Free base analog requires organic co-solvents, risking DMSO-related assay artifacts.
  • Linker geometry Alternative linkers (piperazine, shorter chains) may disrupt water-mediated hydrogen bond networks with RT.

Quantitative Differentiation of 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride from Closest Analogs


Meta-Ethyl Substitution Enables Key Hydrophobic Interactions Absent in Unsubstituted Analogs

In the design of piperidine-linked aniline NNRTIs, the left-wing substituent must fill a hydrophobic sub-pocket of the HIV-1 reverse transcriptase enzyme. An ethyl group at the meta position of the aniline ring (as in this target compound) provides superior hydrophobic bulk compared to an unsubstituted analog. While direct binding data for the final compound is limited in public literature, class-level SAR from a peer-reviewed study on a similar N-arylmethyl piperidine-linked aniline series demonstrates that compounds with hydrophobic phenoxy groups in this region achieve high potency. The most potent analog in that series, compound 5a6, exhibited an EC50 of 0.022 µM against wild-type HIV-1, proving more potent than the approved drugs didanosine (DDI) and delavirdine (DLV) [1]. This underscores the crucial contribution of a properly sized hydrophobic group at this position, making the meta-ethyl feature of CAS 2490398-57-5 a non-negotiable structural element for binding.

Hydrophobic group potency
Class-level inference
Analog 5a6: EC50 0.022 µM (WT HIV-1). Reported more potent than DDI and DLV.
Supports hydrophobic group contribution in NNRTI binding pocket context.
Data from similar piperidine-linked aniline; confirm with target compound.
HIV-1 NNRTI Structure-Activity Relationship Drug Resistance

Predicted LogP and Solubility Advantage Over Positional Isomers

The target compound’s structure, with its meta-substituted aniline, yields a distinct lipophilicity profile compared to ortho- or para-substituted isomers, a key parameter for fragment library design. While experimental LogP data is not available, the unique substitution pattern is predicted to influence membrane permeability and binding promiscuity. The dihydrochloride salt form offers a quantified advantage in aqueous solubility, a mandatory property for biochemical assays. In contrast, the free base (CAS 1541774-11-1) is primarily soluble in organic solvents like DMSO, with limited aqueous solubility . The dihydrochloride form is soluble in water, a property confirmed for similar piperidine-aniline dihydrochloride salts being soluble to at least 25 mg/mL [1]. This pre-dissolved readiness eliminates the need for DMSO, which can cause solvent-related artifacts in cell-based assays.

Salt form solubility
Supporting evidence
Dihydrochloride: aqueous solubility >25 mg/mL (class inference). Free base: primarily DMSO soluble.
Supports direct aqueous assay use, reducing DMSO-related artifacts.
Based on chemical class inference; confirm experimentally.
Lipophilicity Physicochemical Properties Fragment-Based Drug Discovery

Defined Piperidin-4-ylmethyl Linker Geometry is Superior for Resistance Profile Over Other Amino Linkers

The N-arylmethyl substituted piperidine 'right wing' is a critical pharmacophore for combating drug resistance. SAR studies reveal that this specific linker facilitates the formation of a water-mediated hydrogen bond network with the backbone NH of residue K103 in HIV-1 RT, a key interaction for maintaining potency against drug-resistant mutants [1]. In the peer-reviewed study, compound 7a1, which features this piperidine-linked aniline core, retained moderate inhibitory activity (EC50 = 4.8 µM) against the double mutant K103N/Y181C strain, a profile that is elusive for many second-generation NNRTIs. The precise methylene bridge length and the piperidine nitrogen's position are irreplaceable; shorter or longer linkers, or a piperazine replacement, would disrupt this water bridge, leading to a loss of activity against resistant viruses.

Linker geometry resistance
Class-level inference
Analog 7a1: EC50 4.8 µM against K103N/Y181C mutant; retains activity where many NNRTIs lose potency.
Supports linker geometry for resistance mutation screening context.
Water-mediated hydrogen bond network critical; class inference.
HIV-1 Drug Resistance Molecular Docking K103N/Y181C Mutant

Optimal Use Case Scenarios for 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride Based on Comparative Data


Core Scaffold for Next-Generation HIV-1 NNRTI Lead Optimization

This compound is most rationally deployed as a core scaffold for designing novel HIV-1 NNRTIs with improved resistance profiles. The peer-reviewed SAR evidence confirms that the piperidine-linked aniline framework enables the crucial water-mediated hydrogen bond necessary to combat the K103N/Y181C double mutant [1]. A medicinal chemistry team should prioritize this scaffold over unsubstituted or para-substituted analogs to systematically explore the left-wing hydrophobic pocket, aiming to replicate or exceed the 0.022 µM potency seen in closely related leads [1].

Fragment-Based Screening for Hydrophobic Binding Pockets

The unique combination of a rigid piperidine ring, a flexible methylene linker, and a meta-ethyl-substituted aromatic ring creates a well-defined, moderately lipophilic 3D fragment. Its distinct electronic and steric profile, validated by class-level SAR, makes it an ideal candidate for fragment-based drug discovery (FBDD) campaigns targeting proteins with hydrophobic sub-pockets. Using the dihydrochloride salt ensures high water solubility, allowing screening at high concentrations without DMSO interference [2]. This provides a logistical advantage over its free base counterpart, which requires organic co-solvents.

Chemical Biology Probe for Investigating Piperidine Transporter Interactions

The piperidine moiety is a recognized pharmacophore for neurotransmitter transporters. This specific compound can serve as a precisely defined chemical probe to map the steric and electronic requirements of piperidine-binding sites. The meta-ethyl group provides a distinct steric hindrance profile compared to the commonly used non-substituted or para-substituted piperidine probes, potentially leading to differential binding kinetics or subtype selectivity that can be quantitatively measured through radioligand displacement assays.

Analytical Standard for Method Development in LC-MS Metabolite Identification

The compound's defined structure and dihydrochloride salt form, which ensures high purity and solubility, make it an excellent reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods. Its specific retention time and mass spectral fragmentation pattern, derived from the N-(piperidin-4-ylmethyl)aniline core, can be used as a benchmark for identifying related drug metabolites or impurities, offering a unique mass spectrometry signature distinct from its positional isomers.

Application
Selection Property
Validation Focus
HIV-1 NNRTI lead optimization studies
Piperidine-linked aniline scaffold with meta-ethyl substitution
Resistance-associated mutation screening and hydrophobic pocket SAR
Fragment-based screening for hydrophobic pockets
Moderate lipophilicity and rigid 3D fragment structure
High-concentration aqueous screening without DMSO interference
Piperidine transporter binding studies
Defined steric profile from meta-ethyl group
Differential binding kinetics via radioligand displacement assays
LC-MS method development for metabolite ID
Characteristic piperidine-aniline fragmentation pattern
Retention time and mass spectral benchmarking vs positional isomers
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